(1)-3-Bromo-5-ethylfuran-2(5H)-one (1)-3-Bromo-5-ethylfuran-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 76508-26-4
VCID: VC16971276
InChI: InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C6H7BrO2
Molecular Weight: 191.02 g/mol

(1)-3-Bromo-5-ethylfuran-2(5H)-one

CAS No.: 76508-26-4

Cat. No.: VC16971276

Molecular Formula: C6H7BrO2

Molecular Weight: 191.02 g/mol

* For research use only. Not for human or veterinary use.

(1)-3-Bromo-5-ethylfuran-2(5H)-one - 76508-26-4

Specification

CAS No. 76508-26-4
Molecular Formula C6H7BrO2
Molecular Weight 191.02 g/mol
IUPAC Name 4-bromo-2-ethyl-2H-furan-5-one
Standard InChI InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3
Standard InChI Key KCGSSVQARQZECQ-UHFFFAOYSA-N
Canonical SMILES CCC1C=C(C(=O)O1)Br

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name for (±)-3-bromo-5-ethylfuran-2(5H)-one is 4-bromo-2-ethyl-2H-furan-5-one, reflecting its substitution pattern on the furan ring . The compound consists of a five-membered lactone ring (furan-2(5H)-one) substituted with a bromine atom at position 3 and an ethyl group at position 5. The stereochemical descriptor "(±)" indicates the racemic mixture of its enantiomers, though specific optical activity data remain unreported in accessible literature.

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
CAS Number76508-26-4
EINECS Number278-482-9
Molecular FormulaC₆H₇BrO₂
Molecular Weight191.02 g/mol
InChIKeyKCGSSVQARQZECQ-UHFFFAOYSA-N

Synthesis and Reactivity

Table 2: Comparative Synthesis of Brominated Furanones

CompoundMethodKey ReagentYieldSource
3-Bromo-5-methylfuran-2(5H)-oneHalogenation of furanoneN-Bromosuccinimide (NBS)85%
3-Bromo-5-[(R)-1-hydroxyethyl]furan-2(5H)-oneEnzymatic resolutionLipase-catalyzed hydrolysis72%
(±)-3-Bromo-5-ethylfuran-2(5H)-oneVMM reaction (hypothetical)3-Bromo-2-TESO-furanN/A

Reactivity Profile

The bromine atom at position 3 renders the compound susceptible to nucleophilic substitution (SN2), while the lactone ring participates in ring-opening reactions. In the presence of Lewis acids like Tf₂CHCH₂CHTf₂, it undergoes 1,4-addition with aldehydes, forming γ-butenolides . For instance, reaction with hex-2-enal yields 3-(4-bromo-5-oxo-2,5-dihydrofuran-2-yl)hexanal, demonstrating its utility in constructing chiral centers .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for (±)-3-bromo-5-ethylfuran-2(5H)-one are sparse, related compounds offer insights. 3-Bromo-5-methylfuran-2(5H)-one has a boiling point of 282.1°C and a density of 1.737 g/cm³ . The ethyl analog likely exhibits a higher boiling point due to increased molecular weight and van der Waals interactions. Solubility in polar aprotic solvents (e.g., DCM, THF) is anticipated, given its use in VMM reactions .

Applications in Organic Synthesis

Intermediate in Pharmaceutical Chemistry

(±)-3-Bromo-5-ethylfuran-2(5H)-one is pivotal in synthesizing γ-butenolides, structural motifs in natural products like ascorbic acid derivatives . Its reactivity enables the construction of quaternary carbon centers, as seen in the synthesis of 3-(4-bromo-5-oxo-2,5-dihydrofuran-2-yl)hexanal, a precursor to bioactive molecules .

Catalytic Asymmetric Reactions

The compound’s bromine atom serves as a leaving group in palladium-catalyzed cross-couplings. For example, Suzuki-Miyaura coupling with aryl boronic acids could yield arylated furanones, though such reactions remain unexplored in the literature .

Recent Advances and Future Directions

Recent studies emphasize enantioselective synthesis using chiral Lewis acids. For instance, Taguchi’s group achieved diastereomeric ratios up to 11:1 in VMM reactions, suggesting potential for asymmetric variants of (±)-3-bromo-5-ethylfuran-2(5H)-one . Future research could explore biocatalytic routes or flow chemistry adaptations to enhance scalability.

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